molecular formula C16H24N2O4S B4984211 N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide

N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B4984211
M. Wt: 340.4 g/mol
InChI Key: XSZLAGWPOXITKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as A-317491, is a selective antagonist of the purinergic receptor P2X3. This compound has been extensively studied for its potential therapeutic applications in pain management and other disorders related to sensory nerves.

Mechanism of Action

N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide acts as a selective antagonist of the purinergic receptor P2X3, which is involved in the transmission of pain signals in sensory nerves. By blocking this receptor, N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can reduce the sensitivity of sensory nerves and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the activity of sensory nerves in various animal models, leading to a reduction in pain and inflammation. It has also been shown to reduce the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling. Additionally, N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

The main advantage of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its selectivity for the P2X3 receptor, which minimizes off-target effects and reduces the risk of toxicity. However, its complex synthesis and limited availability can make it difficult to use in certain experiments. Additionally, its effectiveness may vary depending on the specific animal model or cell type being studied.

Future Directions

There are several potential future directions for research on N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective P2X3 antagonists with improved pharmacokinetic properties. Another area of interest is the investigation of the role of P2X3 receptors in other sensory disorders, such as itch and taste. Finally, the potential use of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other pain medications or anti-inflammatory agents is also an area of active research.

Synthesis Methods

The synthesis of N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 2-chloro-5-nitrobenzoic acid with isobutylamine, followed by a series of steps involving reduction, acylation, and sulfonylation. The final product is purified using column chromatography and characterized using various analytical techniques.

Scientific Research Applications

N-isobutyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been widely studied for its potential use in pain management and other sensory disorders. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of neuropathic pain, migraine, and other conditions. It has also been investigated for its potential use in bladder dysfunction, asthma, and other respiratory disorders.

properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)11-17-16(19)15-10-14(5-4-13(15)3)23(20,21)18-6-8-22-9-7-18/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZLAGWPOXITKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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